IDN-1965 is a broad-spectrum, irreversible caspase inhibitor that has gained attention for its efficacy in inhibiting apoptosis, particularly in models of liver injury and other pathological conditions. The compound's full chemical name is N-[(1,3-dimethylindole-2-carbonyl)valinyl]-3-amino-4-oxo-5-fluoropentanoic acid. It has been shown to effectively inhibit Fas-mediated apoptosis through various administration routes, including intraperitoneal, intravenous, and oral methods .
IDN-1965 is classified as a caspase inhibitor, specifically targeting the caspase family of cysteine proteases involved in the apoptotic process. Its primary therapeutic applications are in the fields of transplantation medicine and cardiovascular diseases, where it has demonstrated protective effects against apoptosis-related injuries .
The synthesis of IDN-1965 involves a multi-step chemical process that includes the formation of key intermediates leading to the final product. A simplified approach has been developed for synthesizing pyrrolo[3,4-c]quinoline-1,3-diones, which are crucial components in the structure of IDN-1965. This method offers advantages such as improved yields and reduced reaction times compared to traditional synthetic routes .
The synthesis typically begins with the preparation of the indole derivative, followed by coupling with valine and subsequent modifications to introduce the fluorinated pentanoic acid moiety. The final steps often involve purification techniques such as chromatography to isolate the desired compound in high purity.
The molecular structure of IDN-1965 can be described as follows:
The specific arrangement of these functional groups allows IDN-1965 to effectively interact with caspases, inhibiting their activity through covalent modification .
IDN-1965 functions primarily through its interaction with active site cysteine residues of caspases. The mechanism involves the formation of a covalent bond between the electrophilic warhead of IDN-1965 and the nucleophilic cysteine residue in the active site of caspases, leading to irreversible inhibition.
In experimental models, IDN-1965 has been shown to significantly reduce caspase activity in various cellular contexts, including liver cells subjected to Fas-mediated apoptosis. This inhibition results in decreased cleavage of downstream apoptotic substrates, thereby protecting cells from programmed cell death .
The mechanism by which IDN-1965 exerts its effects involves several steps:
Studies have shown that treatment with IDN-1965 results in a significant reduction in caspase 3 activation and downstream apoptotic signaling pathways, providing protective effects against liver injury and other forms of tissue damage associated with excessive apoptosis .
IDN-1965 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations for experimental use.
IDN-1965 has several important applications in scientific research:
IDN-1965 (N-[(1,3-dimethylindole-2-carbonyl)valinyl]-3-amino-4-oxo-5-fluoropentanoic acid) is a peptidomimetic caspase inhibitor designed to modulate apoptosis by targeting key enzymes in the caspase cascade. Apoptosis, a controlled form of cell death, is executed primarily through caspase-dependent pathways, which are hyperactivated in conditions like liver injury, sepsis, and heart failure. IDN-1965 demonstrates efficacy in experimental models of Fas-mediated apoptosis, such as anti-Fas antibody (α-Fas)-induced liver injury. In mice treated with α-Fas, IDN-1965 reduced apoptosis by 85–90% at 1 mg/kg (intraperitoneal), as quantified by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays and histopathological analysis. This correlated with a 95% reduction in serum alanine aminotransferase (ALT) levels, a biomarker of hepatic damage [1] [2].
The compound’s modulation of apoptosis extends beyond hepatic models. In endotoxic shock induced by lipopolysaccharide (LPS), IDN-1965 suppressed caspase-3-like activity by 70% and reduced splenocyte apoptosis. Paradoxically, unlike its analog IDN-1529, it failed to improve survival in sepsis, highlighting the complexity of caspase-independent pathways in systemic inflammation [9]. In cardiac models, caspase inhibition by IDN-1965 analogs attenuated myocyte apoptosis (from 23 to 1.5 apoptotic cells per 10⁵ nuclei), preventing dilated cardiomyopathy and underscoring the causal role of caspases in heart failure progression [10].
Table 1: Apoptosis Modulation by IDN-1965 in Experimental Models
Disease Model | Apoptosis Marker | Reduction with IDN-1965 | Functional Outcome |
---|---|---|---|
α-Fas Liver Injury | TUNEL-positive cells | 85–90% | 95% ↓ ALT; 100% survival at 7 days |
Endotoxic Shock (LPS) | Caspase-3-like activity | 70% | No survival benefit |
Cardiomyopathy | Myocyte apoptosis | 93% | Prevention of ventricular dilation |
IDN-1965 is characterized as a broad-spectrum caspase inhibitor due to its activity against initiator (caspase-8, -9) and effector (caspase-3, -6) caspases. Enzymatic assays reveal nanomolar inhibitory constants (Ki) for multiple caspases:
The inhibitor’s efficacy is evidenced by its dose-dependent suppression of caspase activity in vivo. In α-Fas-treated mice, IDN-1965 (0.14 mg/kg, intraperitoneal) reduced caspase-3-like activity by 50% (ED50), while immunohistochemistry confirmed inhibition of caspase-3 activation in hepatocytes [1]. Western blot analyses further demonstrated that IDN-1965 blocks proteolytic processing of caspases-3, -6, and -8, as well as the Bcl-2 family protein Bid, which amplifies the mitochondrial apoptotic cascade [1] [2]. This broad target profile enables IDN-1965 to disrupt both extrinsic (death-receptor-initiated) and intrinsic (mitochondria-mediated) apoptosis pathways.
Table 2: Caspase Inhibition Profile of IDN-1965
Caspase | Role in Apoptosis | Ki (nM) | Biological Impact |
---|---|---|---|
Caspase-3 | Effector (DNA fragmentation) | 0.8 | Blocked PARP cleavage; ↓ cytolysis |
Caspase-6 | Effector (Lamin cleavage) | 1.2 | Preserved nuclear integrity |
Caspase-8 | Initiator (Extrinsic pathway) | 0.4 | Inhibited DISC signaling; ↓ Bid cleavage |
Caspase-9 | Initiator (Intrinsic pathway) | 2.5 | Prevented apoptosome formation |
IDN-1965 covalently and irreversibly inhibits caspases through a fluoromethylketone (FMK) warhead. This electrophilic group reacts with the catalytic cysteine residue in the caspase active site, forming a thioether bond that permanently inactivates the enzyme. The FMK moiety’s reactivity is tuned to minimize off-target effects, ensuring specificity for caspases over other cysteine proteases [3] [6].
Structural analysis reveals that IDN-1965’s peptidomimetic backbone (Val-Asp) mimics the natural substrate recognition sequence of caspases. The P1 aspartic acid residue binds the S1 pocket, while the N-terminal 1,3-dimethylindole-2-carbonyl group enhances cellular permeability and stability. This design allows oral bioavailability (ED50 = 1.2 mg/kg) and sustained target engagement [1] [9]. Crucially, the Ala-Val-Asp tripeptide motif confers selectivity for caspases over inflammatory enzymes like cathepsins. Comparative studies with analog IDN-1529 (Phe-Asp) show that subtle changes in the P2-P3 residues alter efficacy in disease models, underscoring the role of structural optimization [9].
Table 3: Structural Determinants of IDN-1965’s Activity
Structural Element | Function | Consequence |
---|---|---|
Fluoromethylketone (FMK) | Irreversible cysteine binding | Permanent caspase inactivation |
Val-Asp dipeptide | Substrate mimicry (S1-S2 pockets) | Enhanced caspase specificity |
1,3-Dimethylindole-2-carbonyl | Lipophilic carrier | Improved membrane permeability |
Ala-Val-Asp scaffold | Optimal caspase recognition | Low Ki; no inhibition of cathepsins |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0